Difluoromethylsulfonylbromobenzene
Overview
Description
Difluoromethylsulfonylbromobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a brominated aromatic compound that contains a difluoromethylsulfonyl group, which makes it highly reactive and versatile. In
Mechanism of Action
The mechanism of action of difluoromethylsulfonylbromobenzene is not fully understood, but it is believed to act as an electrophilic reagent, reacting with nucleophiles to form new compounds. It has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
Difluoromethylsulfonylbromobenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells and tissues, particularly at high concentrations. It has also been shown to have some antimicrobial properties, which could have potential applications in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of difluoromethylsulfonylbromobenzene is its versatility as a reagent in organic synthesis. It can be used to introduce difluoromethylsulfonyl groups into a variety of compounds, which can have unique properties and potential applications. However, one of the limitations of difluoromethylsulfonylbromobenzene is its toxicity, which can make it difficult to work with at high concentrations. It also requires careful handling and storage to prevent degradation and contamination.
Future Directions
There are several potential future directions for the study of difluoromethylsulfonylbromobenzene. One area of interest is the development of new synthetic methods for the production of difluoromethylsulfonylbromobenzene and related compounds. Another area of interest is the exploration of its potential applications in medicine, particularly in the development of new antibiotics and other therapeutics. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of difluoromethylsulfonylbromobenzene.
Scientific Research Applications
Difluoromethylsulfonylbromobenzene has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a building block for the synthesis of fluorinated compounds, which have unique properties and potential applications in various fields, including medicine, materials science, and electronics.
properties
IUPAC Name |
1-bromo-2-(difluoromethylsulfonyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMAZMMAFSMCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethylsulfonylbromobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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